molecular formula C4H3F3N2O B11920999 2-(Trifluoromethyl)oxazol-4-amine

2-(Trifluoromethyl)oxazol-4-amine

Cat. No.: B11920999
M. Wt: 152.07 g/mol
InChI Key: WCNNFAMWJLDIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)oxazol-4-amine is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazol-4-amine typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the oxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride in the presence of a catalytic amount of 18-crown-6 . Another approach involves the radical trifluoromethylation of oxazole derivatives using CF3I and a Fenton reagent comprising FeSO4 or ferrocene and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)oxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2- or 4-position of the oxazole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenyl oxazole
  • 2-(Trifluoromethyl)thiazole
  • 2-(Trifluoromethyl)selenazole

Comparison: 2-(Trifluoromethyl)oxazol-4-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group provides sites for further functionalization .

Properties

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-oxazol-4-amine

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2

InChI Key

WCNNFAMWJLDIGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.